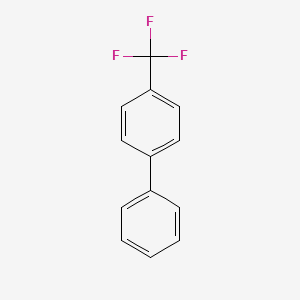

4-(Trifluoromethyl)biphenyl

Description

Significance of Biphenyl (B1667301) Scaffolds in Modern Chemistry and Materials Science

Role in Organic Synthesis as Building Blocks

In the realm of organic synthesis, biphenyl derivatives are prized as versatile building blocks for the construction of more complex molecular architectures. The presence of the trifluoromethyl group in 4-(Trifluoromethyl)biphenyl is particularly noteworthy. This electron-withdrawing group can significantly influence the reactivity of the biphenyl system, making it a key intermediate in the synthesis of a variety of organic compounds. Its stability and chemical inertness under many reaction conditions also contribute to its utility as a foundational component in multi-step synthetic sequences.

The strategic placement of the trifluoromethyl group at the 4-position of the biphenyl scaffold provides a handle for further chemical transformations. This allows chemists to introduce additional functional groups and build up molecular complexity, leading to the creation of novel compounds with potential applications in pharmaceuticals and agrochemicals.

Applications in Material Science

The unique combination of a rigid biphenyl core and the electronically distinct trifluoromethyl group makes this compound and its derivatives highly valuable in the field of materials science. These molecules are integral to the development of a wide array of advanced materials with tailored optical, electronic, and physical properties.

Biphenyl derivatives are a cornerstone of liquid crystal (LC) technology. The elongated, rod-like shape of the biphenyl scaffold is conducive to the formation of the mesophases that are characteristic of liquid crystals. The introduction of a trifluoromethyl group can enhance the properties of liquid crystal mixtures. Specifically, the high dipole moment and low polarizability of the C-F bond can influence the dielectric anisotropy and birefringence of the resulting liquid crystal materials, which are critical parameters for their performance in display applications.

In the field of organic electronics, this compound has been utilized in the development of materials for Organic Light-Emitting Diodes (OLEDs). It can serve as a building block for host materials in phosphorescent OLEDs (PhOLEDs). The trifluoromethyl group can enhance the thermal and morphological stability of the host material and help to confine the triplet excitons on the guest phosphorescent emitter, leading to high-efficiency light emission. The wide bandgap of the biphenyl unit also makes it suitable for use in the charge-transporting layers of OLED devices.

The incorporation of this compound into polymer chains can lead to materials with exceptional properties. The fluorine content imparted by the trifluoromethyl group can result in polymers with low dielectric constants, high thermal stability, and enhanced chemical resistance. These properties are highly sought after for applications in microelectronics as interlayer dielectrics and in advanced coatings that require durability and resistance to harsh environments. For example, polyimides and other high-performance polymers derived from trifluoromethyl-containing biphenyl monomers exhibit improved processability and desirable optical transparency.

The biphenyl scaffold is a common motif in organic semiconductors due to its ability to facilitate charge transport. The introduction of the electron-withdrawing trifluoromethyl group can modulate the electronic properties of the material, influencing its charge carrier mobility and energy levels. This makes this compound a useful building block for the design of n-type organic semiconductors, which are essential for the fabrication of complementary circuits in organic electronics.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C13H9F3 |

| Molar Mass | 222.21 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 73-76 °C |

| Boiling Point | 265 °C |

| Solubility | Insoluble in water, soluble in organic solvents |

Table 2: Key Research Applications of this compound

| Application Area | Role of this compound | Key Benefits |

| Liquid Crystals | Component of liquid crystal mixtures | Enhances dielectric anisotropy and birefringence. |

| OLEDs | Building block for host materials | Improves thermal stability and exciton (B1674681) confinement. |

| Advanced Polymers | Monomer for high-performance polymers | Imparts low dielectric constant and high thermal stability. |

| Organic Semiconductors | Building block for n-type semiconductors | Modulates electronic properties for charge transport. |

Metal-Organic Frameworks (MOFs) and Organic Polymers of Intrinsic Microporosity (OMIMs)

Derivatives of this compound are utilized in the synthesis of advanced materials like Metal-Organic Frameworks (MOFs) and high-performance polymers. For instance, 2,2′-bis(trifluoromethyl)-[1,1′-biphenyl]-4,4′-dicarboxylic acid serves as a ligand in the creation of MOFs. The rigidity and thermal stability conferred by the trifluoromethyl groups make it a suitable component for these crystalline structures. A copper(II)-based MOF has been constructed using 2,2′-bis(trifluoromethyl)[1,1′-biphenyl]-4,4′-dicarboxylate (H2BPTFM), demonstrating the utility of such linkers. rsc.org

In polymer science, trifluoromethylated biphenyl units are incorporated into polymer backbones to enhance their properties. rsc.org For example, novel conjugated polymers containing 2,2′-bis(trifluoromethyl)biphenyl have been synthesized for use in organic field-effect transistors (OFETs). rsc.orgrsc.org These materials exhibit ambipolar charge transport, are processable without the need for high-temperature annealing, and show remarkable stability in ambient conditions. rsc.orgrsc.org The inclusion of the CF3-biphenyl unit contributes to enhanced oxidative stability and moisture resistance. rsc.org

Impact of Trifluoromethylation in Chemical Design and Biological Activity

The introduction of a trifluoromethyl (-CF3) group into the biphenyl structure has profound effects on its physicochemical properties, which are strategically exploited in medicinal chemistry and materials science.

Influence on Lipophilicity and Metabolic Stability

The trifluoromethyl group significantly increases the lipophilicity of the biphenyl molecule. ontosight.aiontosight.ai This property is crucial in drug design as it can enhance the molecule's ability to cross biological membranes. ucd.ie Furthermore, the C-F bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation, particularly oxidative metabolism. ontosight.ai This enhanced metabolic stability can lead to improved bioavailability of drug candidates. vulcanchem.com The presence of fluorine atoms, in general, can influence a compound's solubility, stability, and potential reactivity. ontosight.ai

Steric and Electronic Effects in Molecular Interactions

The trifluoromethyl group exerts strong electron-withdrawing effects, which can significantly alter the electronic properties of the biphenyl system. cymitquimica.com This electronic influence can modulate the pKa of nearby acidic or basic groups and affect the molecule's binding affinity to biological targets. The steric bulk of the -CF3 group, while considered a minor penalty compared to its electronic effects, can also play a role in molecular conformation and interactions. ucd.iecapes.gov.brresearchgate.net Studies on the rotational energy barriers of substituted biphenyls have shown that both steric and electronic effects of substituents like the trifluoromethyl group influence the molecular geometry. capes.gov.br Computational methods, such as Density Functional Theory (DFT), can be used to predict these steric and electronic effects on transition states in chemical reactions.

Enhancing Chemical Stability

The inherent strength of the carbon-fluorine bond contributes to the high chemical and thermal stability of trifluoromethylated compounds. ucd.iecymitquimica.com This stability makes this compound and its derivatives robust building blocks in organic synthesis and valuable components in the creation of durable materials. For instance, polymers incorporating trifluoromethyl-substituted biphenyl units exhibit enhanced thermal stability and chemical resistance, making them suitable for applications in electronics and the automotive industry. Research has shown that organic field-effect transistors based on such polymers demonstrate outstanding ambient stability, with their performance remaining nearly unchanged after extended periods without encapsulation. rsc.org

Overview of Research Trajectories for this compound and its Derivatives

Research involving this compound is heavily focused on developing efficient synthetic methods to access this compound and its derivatives, which are then used as key intermediates in various applications.

Chemical Synthesis Methodologies

The synthesis of this compound and its derivatives is most commonly achieved through palladium-catalyzed cross-coupling reactions. These methods are favored for their efficiency and tolerance of a wide range of functional groups. acs.orgrjptonline.org

Prominent Cross-Coupling Reactions:

Suzuki-Miyaura Coupling: This is a widely used method for forming the biaryl bond. acs.orgrjptonline.org It typically involves the reaction of an aryl halide or triflate with an arylboronic acid in the presence of a palladium catalyst and a base. For example, this compound can be synthesized by coupling 4-(trifluoromethyl)phenylboronic acid with an appropriate aryl halide. mdpi.comnih.gov

Hiyama Coupling: This reaction couples an organosilane with an organic halide, activated by a fluoride (B91410) source or base. organic-chemistry.org An efficient palladium-catalyzed Hiyama cross-coupling of aryltrifluorosilanes with aryl chlorides has been reported for the synthesis of this compound, yielding the product as a white solid. nih.gov

Stille Coupling: The Stille reaction forms a C-C bond by coupling an organotin compound with an sp2-hybridized organic halide. nih.govrsc.org It is a robust method that has been applied to the synthesis of complex biaryl systems. core.ac.uk

Negishi Coupling: This reaction involves the coupling of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. rsc.orgwikipedia.org It is a powerful tool for forming C-C bonds between various types of carbon atoms. wikipedia.org

Kumada Coupling: As the first transition metal-catalyzed cross-coupling reaction to be discovered, the Kumada coupling utilizes a Grignard reagent and an organic halide in the presence of a nickel or palladium catalyst. acs.orgorganic-chemistry.org It remains a cost-effective method for producing unsymmetrical biaryls. organic-chemistry.org

The choice of a specific cross-coupling reaction often depends on the availability of starting materials, functional group tolerance, and desired reaction conditions. Research continues to optimize these methods to improve yields, reduce catalyst loading, and expand their applicability to increasingly complex molecules. acs.orgmdpi.com

| Reaction Type | Organometallic Reagent | Electrophile | Catalyst |

| Suzuki-Miyaura | Arylboronic acid | Aryl halide/triflate | Palladium |

| Hiyama | Organosilane | Aryl halide/triflate | Palladium |

| Stille | Organotin compound | Aryl halide | Palladium |

| Negishi | Organozinc compound | Aryl halide/triflate | Palladium or Nickel |

| Kumada | Grignard reagent (Organomagnesium) | Aryl halide | Palladium or Nickel |

Reaction Mechanisms and Pathways

The synthesis of this compound and its derivatives is primarily achieved through various cross-coupling reactions, which allow for the precise formation of the crucial carbon-carbon bond between the two phenyl rings.

Suzuki-Miyaura Cross-Coupling: This is one of the most prevalent methods for synthesizing this compound. acs.org The reaction typically involves the coupling of an aryl halide, such as 1-bromo-4-(trifluoromethyl)benzene, with phenylboronic acid. epa.gov Alternatively, an arylboronic acid like 4-(trifluoromethyl)phenylboronic acid can be reacted with an aryl halide. ontosight.aimdpi.com These reactions are catalyzed by palladium complexes, often in the presence of a base like potassium carbonate (K2CO3) and in a suitable solvent system, which can include aqueous mixtures. rsc.orgrsc.org The general stability of boronic acids and the mild reaction conditions contribute to the widespread use of this method. acs.org The catalytic cycle involves oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the boronic acid derivative, and reductive elimination to yield the biphenyl product and regenerate the catalyst.

Other Cross-Coupling Reactions:

Negishi Coupling: This method utilizes an organozinc reagent and has been employed for the synthesis of biaryl structures. acs.org

Stille Coupling: Involves the reaction of an organotin compound with an organohalide, catalyzed by palladium. acs.org

Copper-Catalyzed Reactions: this compound can be synthesized through the reaction of 4-bromobiphenyl (B57062) with a trifluoromethyl copper reagent. ontosight.ai

Photochemical Synthesis: A metal-free alternative for biphenyl synthesis, known as "photosplicing," has been developed. researchgate.net This method can use photosensitizers with UV-A, UV-B, or even sunlight. For the synthesis of this compound, this photochemical cross-coupling protocol was optimized, achieving high yields and suggesting a single electron transfer process as part of the mechanism. researchgate.net

Trifluoromethylthiolation: While not a synthesis of the parent compound, a related reaction introduces a trifluoromethylthio (SCF3) group to a biphenyl derivative. This is achieved by reacting a biphenyl with sodium trifluoromethanesulfinate (CF3SO2Na) and trifluoromethanesulfonic anhydride (B1165640) (Tf2O). The proposed mechanism involves the formation of an intermediate sulfonate sulfinate anhydride, which then transfers the SCF3 group to the biphenyl ring. rsc.org

Advanced Spectroscopic Characterization and Computational Studies

The precise structure of this compound is confirmed through a combination of advanced spectroscopic techniques and computational analysis.

Spectroscopic Characterization: Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating the structure.

¹H NMR: The proton NMR spectrum shows characteristic signals for the aromatic protons on the two phenyl rings. rsc.orgacs.org For instance, in CDCl3, multiplets corresponding to the different protons are observed in the aromatic region (typically δ 7.40-7.71 ppm). rsc.org

¹³C NMR: The carbon NMR spectrum provides information on all carbon atoms in the molecule. The carbon of the trifluoromethyl group appears as a quartet due to coupling with the three fluorine atoms (J ≈ 270 Hz), and the aromatic carbons also show characteristic shifts and coupling constants. scielo.brrsc.org

¹⁹F NMR: The fluorine NMR spectrum typically shows a singlet for the -CF3 group, with a chemical shift around -62.4 ppm (in CDCl3). rsc.org

Infrared (IR) spectroscopy helps identify functional groups. The spectra of fluorinated biphenyls show characteristic bands for C-H stretching of the aromatic rings and C-C stretching within the rings. nih.govacs.org Mass spectrometry (MS) confirms the molecular weight of the compound. acs.orgsmolecule.com

| Technique | Description | Typical Data/Findings for this compound |

|---|---|---|

| ¹H NMR | Provides information about the hydrogen atoms in the molecule. | Aromatic protons appear as multiplets in the δ 7.40-7.71 ppm range (in CDCl3). rsc.org |

| ¹³C NMR | Provides information about the carbon skeleton. | CF3 carbon signal appears as a quartet (J ≈ 270 Hz). rsc.org Aromatic carbons show distinct signals, with the carbon attached to the CF3 group showing a quartet splitting (J ≈ 32 Hz). rsc.org |

| ¹⁹F NMR | Specifically detects fluorine atoms. | Shows a characteristic singlet for the -CF3 group around δ -62.4 ppm (in CDCl3). rsc.org |

| IR Spectroscopy | Identifies functional groups based on vibrational frequencies. | Shows absorptions for aromatic C-H and C=C stretching. nih.gov |

| Mass Spectrometry | Determines the molecular weight and fragmentation pattern. | Confirms the molecular weight of 222.22 g/mol. ontosight.ai |

Computational Studies: Density Functional Theory (DFT) and other computational methods are used to investigate the molecule's electronic structure, stability, and reactivity. nih.govbohrium.com These studies can predict optimized geometries that show good agreement with experimental data from X-ray diffraction. acs.orgbohrium.com Molecular electrostatic potential (MEP) analysis helps to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. nih.gov Frontier molecular orbital analysis (HOMO/LUMO) provides insights into the molecule's reactivity; a significant HOMO-LUMO energy gap suggests high stability. nih.govbohrium.com Natural Bond Orbital (NBO) analysis can be used to study interactions like hydrogen bonding in derivatives. researchgate.net

Applications in Medicinal and Agrochemical Chemistry

This compound is a crucial intermediate and structural motif in the synthesis of biologically active compounds for both medicinal and agricultural applications. lookchem.comontosight.ai The trifluoromethyl group is known to enhance properties such as metabolic stability, lipophilicity, and binding affinity to biological targets. ontosight.aichemimpex.comontosight.ai

Medicinal Chemistry: The this compound core is found in various compounds being investigated for therapeutic purposes.

Anti-inflammatory Agents: Derivatives such as 4'-Trifluoromethyl-biphenyl-4-carboxylic acid have been explored for their potential as anti-inflammatory agents by inhibiting specific enzymes and cellular signaling pathways. ontosight.aismolecule.com

Enzyme Inhibitors: The scaffold is used to design enzyme inhibitors. For example, dirlotapide, a potent and selective microsomal triglyceride transfer protein (MTP) inhibitor developed for obesity, contains the 4'-(trifluoromethyl)-biphenyl-2-carbonyl moiety. researchgate.net

Receptor Agonists: A derivative, 4-methoxy-N-[2-(trifluoromethyl)biphenyl-4-ylcarbamoyl]nicotinamide, has been identified as a potent and selective agonist of the S1P1 receptor, which is involved in regulating lymphocyte trafficking, showing potential for autoimmune diseases. acs.org

Antibacterial Agents: Pyrazole (B372694) derivatives incorporating a 4-(trifluoromethyl)phenyl group have been synthesized and shown to be potent antibacterial agents, particularly against Gram-positive bacteria like Staphylococcus aureus, with a low tendency for resistance development. nih.gov

Anticancer Research: The biphenyl structure is a target for developing inhibitors of enzymes like human lactate (B86563) dehydrogenase A (hLDHA), which is implicated in cancer metabolism. mdpi.comresearchgate.net

Agrochemical Chemistry: The compound also serves as a precursor for the development of modern pesticides. lookchem.comontosight.aiontosight.ai

Insecticides: The trifluoromethyl group is a common feature in commercial insecticides. researchgate.net Heterocyclic derivatives containing this group are designed and screened for their insecticidal activity against various pests. google.comnih.gov

Herbicides: The structure is utilized in the design of more effective and selective herbicides. chemimpex.com

Fungicides: Novel trifluoromethyl pyrimidine (B1678525) derivatives have been synthesized and evaluated for their antifungal activities against various plant pathogens. nih.gov

The versatility of this compound as a building block allows chemists to systematically modify structures to optimize biological activity, making it a compound of high interest in the ongoing search for new and effective pharmaceuticals and agrochemicals.

Structure

3D Structure

Propriétés

IUPAC Name |

1-phenyl-4-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F3/c14-13(15,16)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUMKBAHMPRLISR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20432208 | |

| Record name | 4-trifluoromethylbiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20432208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

398-36-7 | |

| Record name | 4-trifluoromethylbiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20432208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Trifluoromethyl Biphenyl and Its Derivatives

Palladium-Catalyzed Cross-Coupling Reactions

Among the most powerful tools for synthesizing biaryl compounds, including 4-(trifluoromethyl)biphenyl, are palladium-catalyzed cross-coupling reactions. These reactions leverage the unique catalytic properties of palladium to couple an organometallic reagent with an organic halide or pseudohalide. This approach is valued for its high functional group tolerance and broad substrate scope.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis and a principal method for preparing this compound and its derivatives. mdpi.com This reaction involves the coupling of an organoboron compound, typically a boronic acid or its ester, with an organic halide in the presence of a palladium catalyst and a base. gre.ac.uknih.gov Its advantages include the use of mild reaction conditions and the commercial availability and environmental compatibility of the boronic acid reagents. gre.ac.uk

A typical synthesis route to this compound involves the reaction of 4-(trifluoromethyl)phenylboronic acid with an aryl halide, or conversely, an arylboronic acid with a 4-halobenzotrifluoride (e.g., 4-bromobenzotrifluoride).

The mechanism of the Suzuki-Miyaura reaction is a well-understood catalytic cycle involving three primary steps: oxidative addition, transmetalation, and reductive elimination. The cycle is initiated by a catalytically active Pd(0) species, which is regenerated at the end of the reaction.

The catalytic cycle commences with the oxidative addition of the organic halide (e.g., 4-bromobenzotrifluoride) to a coordinatively unsaturated Pd(0) complex. In this step, the palladium center inserts itself into the carbon-halogen bond, breaking it and forming a new organopalladium(II) complex. This process changes the oxidation state of palladium from 0 to +2. The oxidative addition is often the rate-determining step in the catalytic cycle. nih.gov The reactivity of the halide partner typically follows the order I > Br > Cl. preprints.org

Following oxidative addition, the transmetalation step occurs. This involves the transfer of the organic group from the organoboron reagent (e.g., phenylboronic acid) to the palladium(II) center. This step requires activation of the organoboron compound by a base. The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the transfer of the aryl group to the palladium. The halide or other group on the palladium is displaced by the new organic ligand, resulting in a diarylpalladium(II) complex.

The final step of the catalytic cycle is reductive elimination. In this intramolecular process, the two organic groups attached to the palladium(II) center couple to form the new carbon-carbon bond of the biphenyl (B1667301) product (this compound). This step regenerates the Pd(0) catalyst, which can then re-enter the catalytic cycle. The palladium's oxidation state is reduced from +2 back to 0. This step is typically fast and irreversible.

The efficiency and success of the Suzuki-Miyaura synthesis of this compound are highly dependent on several key parameters, including the choice of catalyst, ligand, base, and solvent system. The electron-withdrawing nature of the trifluoromethyl (CF3) group in substrates like 4-bromobenzotrifluoride (B150022) can influence reaction kinetics and require careful optimization. preprints.orgacs.org

Catalyst and Ligand: The choice of the palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and, more critically, the phosphine (B1218219) ligand is paramount. acs.org Electron-rich and sterically bulky phosphine ligands, such as the Buchwald dialkylbiaryl phosphines (e.g., XPhos, SPhos), have proven highly effective. acs.orgnih.gov These ligands promote the formation of highly reactive, monoligated Pd(0) species, which facilitates the challenging oxidative addition of aryl chlorides and electron-poor aryl bromides. nih.govnih.gov

Base: The base plays a crucial role in the transmetalation step by activating the boronic acid. Common bases include carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). nih.govacs.org The choice of base can significantly affect the reaction rate and yield. For instance, in the synthesis of fluorinated biphenyls, K₂CO₃ was identified as optimal for minimizing side reactions like homocoupling. acs.org

Solvent: A variety of solvents can be used, often in aqueous mixtures, such as toluene/water, THF/water, or dioxane/water. vu.nl The solvent system must be capable of dissolving both the organic substrates and the inorganic base to facilitate the reaction.

Substrate Reactivity: The trifluoromethyl group is strongly electron-withdrawing, which can affect the reactivity of the aryl halide. While this electronic effect can make the oxidative addition step faster for 4-bromobenzotrifluoride compared to electron-rich aryl bromides, it can also make the corresponding boronic acid (4-(trifluoromethyl)phenylboronic acid) more susceptible to protodeboronation (loss of the boronic acid group). preprints.org Optimization studies at very low catalyst loadings have shown that the electronic nature of the aryl bromide can significantly influence the reaction outcome, suggesting that steps other than oxidative addition, such as transmetalation or reductive elimination, can become rate-limiting under certain conditions. preprints.org

Below are tables summarizing findings from optimization studies for the synthesis of trifluoromethyl-biphenyl derivatives, illustrating the impact of different reaction components.

Table 1: Effect of Base on the Suzuki-Miyaura Coupling of an Electron-Poor Aryl Bromide Reaction conditions involved coupling 1-bromo-2,4,5-trifluorobenzene (B152817) with (3,4,5-trifluorophenyl)boronic acid using a Pd₂(dba)₃ precatalyst and a phosphine ligand.

| Base | Ligand | Yield of Product (%) |

| K₂CO₃ | SPhos | 60 |

| Na₂CO₃ | SPhos | 36 |

| Cs₂CO₃ | SPhos | 39 |

| K₂CO₃ | XPhos | 35 |

| Na₂CO₃ | XPhos | 44 |

| Cs₂CO₃ | XPhos | 44 |

| Data sourced from a study on the synthesis of polyfluorinated biphenyls, highlighting the interplay between base and ligand selection. acs.org |

Table 2: Synthesis of a 4'-(Trifluoromethyl)biphenyl Derivative Reaction conditions for the coupling of 4-bromobenzotrifluoride with 4-methoxy-2-nitrophenylboronic acid.

| Parameter | Condition |

| Palladium Source | Pd(OAc)₂ |

| Base | K₂CO₃ |

| Solvent | Water/Methanol |

| Temperature | Room Temperature |

| Time | 12 hours |

| Yield | 80% |

| This table details a specific, successful synthesis of a complex 4'-(trifluoromethyl)biphenyl derivative. nih.gov |

Key Parameters and Optimization

Other Metal-Catalyzed Coupling Approaches (e.g., Ni(0)-catalyzed coupling for polymers)

While palladium-catalyzed reactions are dominant, other transition metals, particularly nickel, have emerged as powerful catalysts for C-C bond formation, including the synthesis of polymers containing the this compound moiety.

Nickel(0)-catalyzed coupling reactions, often referred to as Yamamoto or Colon-Kelsey couplings, provide an effective method for the polymerization of dihaloaromatic compounds. These reactions typically employ a Ni(0) complex, which can be generated in situ from a Ni(II) salt in the presence of a reducing agent (e.g., zinc) and a ligand (e.g., triphenylphosphine).

A notable example is the synthesis of poly[[1,1'-biphenyl]-4,4'-diyl[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]], a high-performance polymer, through the Ni(0)-catalyzed coupling of 2,2-bis(p-chlorophenyl)hexafluoropropane. acs.org This demonstrates the utility of nickel catalysis in creating robust polymeric materials incorporating fluorinated biphenyl units. Similarly, biphenyl-type polyimides have been prepared via the nickel-catalyzed polymerization of aromatic dichlorides containing imide structures. titech.ac.jp

Nickel catalysts are often more cost-effective than their palladium counterparts and can exhibit unique reactivity, particularly in the activation of less reactive C-Cl bonds. The development of nickel-catalyzed methods for biaryl synthesis and polymerization continues to be an active area of research, offering alternative and complementary strategies to the well-established palladium-catalyzed reactions. sci-hub.secapes.gov.br

Grignard Reagent-Mediated Synthesis

Grignard reagents are powerful tools in organic synthesis for the formation of carbon-carbon bonds. Their application in the synthesis of this compound and its derivatives can be approached through several key strategies, including the homocoupling of aryl Grignard reagents and their reaction with electrophiles like aldehydes.

Homocoupling of Grignard Reagents for Biphenyl Formation

The homocoupling of Grignard reagents offers a direct route to symmetrical biphenyls. This method involves the reaction of two molecules of an aryl Grignard reagent in the presence of a suitable catalyst and often an oxidant. acs.orgacs.org For the synthesis of trifluoromethyl-substituted biphenyls, a Grignard reagent derived from a trifluoromethyl-substituted aryl halide is typically employed.

A notable industrial application of this method is the synthesis of 2,2′-bis(trifluoromethyl)-4,4′-diaminobiphenyl (TFMB), a monomer used in high-performance polymers. acs.orgacs.org The first step in this process is the homocoupling of the Grignard reagent derived from 1-chloro-2-(trifluoromethyl)benzene. acs.orgchemicalbook.com This reaction is catalyzed by iron(III) chloride in the presence of an oxidizing agent to yield 2,2′-bis(trifluoromethyl)biphenyl. acs.orgchemicalbook.com This method is advantageous as it utilizes inexpensive catalysts and can produce high yields of the target biphenyl compound. acs.org

Various transition metal catalysts have been explored for this transformation, including those based on ruthenium, nickel, palladium, cobalt, and copper. acs.orgnitk.ac.in Iron catalysts, however, have demonstrated particularly high efficacy for this specific homocoupling reaction. acs.org The use of atmospheric oxygen as a green oxidant makes the process more environmentally friendly and cost-effective. nitk.ac.inresearchgate.net The in-situ formation of the Grignard reagent can also simplify the synthetic procedure, making it more efficient and economical. nitk.ac.in

Table 1: Effect of Metal Catalysts on the Homocoupling of 2-(Trifluoromethyl)phenylmagnesium chloride

| Catalyst | Yield of 2,2′-bis(trifluoromethyl)biphenyl (%) |

|---|---|

| None | Poor |

| NiCl₂ | Low |

| PdCl₂ | Low |

| CoCl₂ | Low |

| CuCl | Low |

| FeCl₃ | High |

Data synthesized from research findings on Grignard homocoupling. acs.org

Reaction with Aldehydes for Substituted Biphenyls

Grignard reagents are excellent nucleophiles that readily react with carbonyl compounds, such as aldehydes, to form alcohols. masterorganicchemistry.comlibretexts.org This reaction provides a versatile method for introducing functionalized side chains onto a biphenyl scaffold, leading to a wide array of substituted biphenyls.

The general mechanism involves the nucleophilic addition of the Grignard reagent to the electrophilic carbonyl carbon of the aldehyde. masterorganicchemistry.com This forms an alkoxide intermediate, which is subsequently protonated during an acidic workup to yield the corresponding secondary alcohol. libretexts.orgchemguide.co.uk

For instance, a Grignard reagent such as 4-(trifluoromethyl)phenylmagnesium bromide can be reacted with various aldehydes (R-CHO) to produce (4'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)(R)methanol derivatives. The choice of the aldehyde determines the nature of the 'R' group attached to the newly formed carbinol center. This method allows for the synthesis of complex alcohols, where the resulting secondary alcohol can serve as a precursor for further chemical modifications. libretexts.org

The reaction is highly versatile; reacting a Grignard reagent with formaldehyde (B43269) yields a primary alcohol, while reaction with any other aldehyde produces a secondary alcohol. quora.com

Classical Organic Synthesis Routes

Among the classical methods for modifying aromatic systems, the Friedel-Crafts acylation stands out as a fundamental tool for the synthesis of aryl ketones, which are important precursors and derivatives of biphenyl compounds. wikipedia.org

Friedel-Crafts Acylation (for precursors and derivatives)

Friedel-Crafts acylation is an electrophilic aromatic substitution reaction that introduces an acyl group onto an aromatic ring. sigmaaldrich.com The reaction typically involves an acyl chloride or anhydride (B1165640) and a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). wikipedia.orgnih.gov When applied to biphenyl, this reaction can produce acylated derivatives that are precursors to compounds like this compound.

The mechanism begins with the formation of a highly electrophilic acylium ion from the reaction between the acylating agent and the Lewis acid catalyst. sigmaaldrich.comkhanacademy.org The aromatic ring of the biphenyl then acts as a nucleophile, attacking the acylium ion to form a resonance-stabilized carbocation intermediate. khanacademy.org Finally, a proton is lost from the ring, restoring aromaticity and yielding the aryl ketone product. sigmaaldrich.com A key advantage of Friedel-Crafts acylation is that the product, an aryl ketone, is less reactive than the starting material due to the electron-withdrawing nature of the carbonyl group, which prevents multiple acylations from occurring. wikipedia.orgorganic-chemistry.org

The regioselectivity of the Friedel-Crafts acylation of biphenyl is a critical consideration. The substitution pattern is governed by both steric and electronic effects of the phenyl substituent. Acylation of biphenyl predominantly yields the para-substituted product, 4-acetylbiphenyl, with smaller amounts of the ortho-isomer. The formation of the para-isomer is favored due to reduced steric hindrance compared to the ortho position.

Byproduct formation in Friedel-Crafts acylation is generally less problematic than in the related Friedel-Crafts alkylation, which is prone to polyalkylation and carbocation rearrangements. libretexts.org However, in the synthesis of biphenyl derivatives, the formation of isomeric byproducts can occur, necessitating careful control of reaction conditions to maximize the yield of the desired isomer. researchgate.net The choice of catalyst and solvent can influence the ratio of ortho to para substitution. researchgate.net

The choice of solvent can significantly impact the outcome of a Friedel-Crafts acylation. Common solvents include nitrobenzene (B124822) and carbon disulfide. More environmentally benign approaches have explored the use of solid acid catalysts like zeolites, which can be employed with organic solvents such as 1,2-dichlorobenzene (B45396) or even under solvent-free conditions. researchgate.net The use of supercritical carbon dioxide has also been investigated as a "greener" solvent alternative. researchgate.net

Purification of the products from Friedel-Crafts reactions presents several challenges. A stoichiometric amount of the Lewis acid catalyst is often required, as it forms a complex with the ketone product. organic-chemistry.org This complex must be hydrolyzed during workup, which can sometimes lead to emulsions and difficulties in product isolation. The removal of the catalyst residues and any isomeric byproducts often requires purification techniques such as recrystallization or column chromatography. libretexts.org In cases where Grignard reagents are used in preceding or subsequent steps, a common byproduct is the homocoupled biphenyl, which can be challenging to separate from the desired product but may be removed by washing with non-polar solvents like hexane (B92381) or petroleum ether. quora.comlibretexts.org

Table 2: Common Solvents in Friedel-Crafts Acylation

| Solvent | Key Characteristics |

|---|---|

| Carbon Disulfide (CS₂) | Traditional solvent, but toxic and flammable. |

| Nitrobenzene | Can increase reaction rates, but is also toxic. |

| 1,2-Dichlorobenzene | Used with solid acid catalysts at higher temperatures. researchgate.net |

| Supercritical CO₂ | Environmentally friendly alternative, non-flammable. researchgate.net |

Substitution Reactions Involving Trifluoromethyl and Cyano Groups

The presence of both trifluoromethyl (-CF3) and cyano (-CN) groups on an aromatic framework, such as in derivatives of this compound, introduces unique reactivity patterns. These strong electron-withdrawing groups significantly influence the electronic properties of the molecule, affecting substitution reactions both on the aromatic rings and on attached functional groups. Research has focused on leveraging these properties for the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical sectors.

A key area of investigation involves the dual incorporation of trifluoromethyl and cyano moieties into heterocyclic structures through cycloaddition reactions. chinesechemsoc.org One notable method is the silver-catalyzed [3 + 2] cycloaddition of dicyanoalkenes with trifluorodiazoethane (CF3CHN2). This process allows for the direct construction of pyrazole (B372694) rings that are simultaneously substituted with both a trifluoromethyl and a cyano group. chinesechemsoc.org The reaction demonstrates high regioselectivity, and its versatility has been showcased in the synthesis of analogues of established drugs like Celecoxib and various agrochemicals. chinesechemsoc.org This single-step reaction provides an efficient pathway to complex pharmacophores that would otherwise require multi-step syntheses. chinesechemsoc.org

In the synthesis of non-steroidal anti-androgen drugs like Bicalutamide, derivatives containing both cyano and trifluoromethyl groups on a phenyl ring are crucial intermediates. For instance, 4-amino-2-trifluoromethyl-benzonitrile serves as a foundational building block. google.com Subsequent synthetic steps involve substitution reactions on other parts of the molecule, which are governed by the electronic influence of the -CF3 and -CN groups. In one patented process, a propionamide (B166681) derivative of 4-cyano-3-trifluoromethyl-aniline undergoes a substitution reaction where a mesylate leaving group is displaced by the nucleophilic sulfur of 4-fluorothiophenol (B130044) in the presence of a base. google.com This reaction forms a thioether, demonstrating that the highly deactivated aniline (B41778) derivative can still effectively participate in nucleophilic substitution reactions on an attached side chain. google.com

| Reactants | Catalyst/Reagents | Product Type | Key Finding |

| Dicyanoalkenes + Trifluorodiazoethane | Silver(I) chloride (AgCl) | 3-Trifluoromethyl pyrazole-4-carbonitriles | Efficient, single-step dual incorporation of -CF3 and -CN groups into a pyrazole ring with high regioselectivity. chinesechemsoc.org |

| N-[4-cyano-3-trifluoromethyl-phenyl]-2-hydroxy-3-(methanesulfonyloxy)-2-methyl-propionamide + 4-fluorothiophenol | Sodium hydroxide (B78521) (NaOH) | Thioether derivative | Successful nucleophilic substitution on a side chain attached to a highly electron-deficient aromatic ring. google.com |

Oxidation and Reduction Reactions

The trifluoromethyl group is generally considered chemically robust and resistant to many oxidative and reductive conditions. beilstein-journals.org However, specific reagents and reaction conditions can induce transformations of the -CF3 group itself or other functional groups within this compound and its derivatives.

Reduction Reactions:

A significant area of research has been the selective reduction of the trifluoromethyl group, a process known as hydrodefluorination (HDF). This transformation converts the Ar-CF3 motif into a difluoromethyl (Ar-CF2H) or monofluoromethyl (Ar-CFH2) group, which are valuable in medicinal chemistry as lipophilic hydrogen bond donors. nih.govrsc.org Studies have shown that 4-trifluoromethyl biaryl compounds can undergo reductive defluorination. nih.gov The process is often initiated by a single electron transfer to the trifluoromethyl aromatic compound, forming a radical anion. rsc.org This intermediate then decomposes by releasing a fluoride (B91410) ion to generate a difluorobenzylic radical, which can be trapped by a hydrogen atom source to yield the difluoromethyl product. nih.govrsc.org

| Substrate Type | Reagents/Catalyst | Product | Significance |

| 4-Trifluoromethyl biaryl compounds | Palladium and copper catalysts, triphenylsilane, potassium tert-butoxide | Difluoromethyl biaryl compounds | Selective C-F bond cleavage and reduction of the stable -CF3 group to a -CF2H group. nih.gov |

| Unactivated trifluoromethylaromatics | Phenoxazine photocatalyst, cesium formate, blue light | Difluoroalkyl aromatics | Photoredox catalysis enables the reduction of a wide range of trifluoromethylarenes under relatively mild conditions. nih.gov |

Oxidation Reactions:

While the trifluoromethyl group itself is highly resistant to oxidation, its strong electron-withdrawing nature significantly influences the oxidation of other functional groups in the molecule. This effect is clearly observed in sulfur-containing derivatives. For example, in the oxidation of bis[4-(trifluoromethyl)phenyl] sulfide (B99878) to its corresponding sulfoxide (B87167), the two trifluoromethyl groups deactivate the sulfur atom. This deactivation can be advantageous, as it helps prevent over-oxidation to the sulfone byproduct, thereby allowing for a more selective transformation to the sulfoxide. The oxidation is typically achieved using oxidizing agents like hydrogen peroxide, where the primary challenge is controlling the stoichiometry to add a single oxygen atom.

Under more extreme conditions, such as in the presence of a Brønsted superacid, the trifluoromethyl group can undergo an oxidative transformation. Trifluoromethyl-substituted arenes have been shown to react in superacids to generate reactive electrophilic species, such as acylium cations or equivalent intermediates, which can then participate in Friedel-Crafts-type reactions. nih.gov This indicates that while the C-F bonds are strong, they can be cleaved under powerful acidic conditions, leading to an effective oxidation of the trifluoromethyl carbon. nih.gov

| Substrate | Reagents/Conditions | Product | Key Observation |

| Bis[4-(trifluoromethyl)phenyl] sulfide | Hydrogen peroxide (H2O2) | Bis[4-(trifluoromethyl)phenyl] sulfoxide | The electron-withdrawing -CF3 groups deactivate the sulfur atom, aiding in selective oxidation to the sulfoxide and preventing over-oxidation. |

| Trifluoromethyl-substituted arenes | Brønsted superacid (e.g., CF3SO3H) | Friedel-Crafts-type products | The -CF3 group is converted into an acylium-like intermediate, representing an oxidative transformation under harsh acidic conditions. nih.gov |

Reaction Mechanisms and Chemical Transformations of 4 Trifluoromethyl Biphenyl

Mechanistic Investigations of Coupling Reactions

The synthesis of the biphenyl (B1667301) scaffold often relies on cross-coupling reactions. Mechanistic studies into these processes, particularly for fluorinated analogues, have revealed complex pathways, including those involving single electron transfer and photochemical activation.

Single electron transfer (SET) has been identified as a plausible step in various reactions involving trifluoromethyl arenes. thieme-connect.com In these processes, an electron is transferred to the substrate, generating a radical anion. nih.gov This intermediate can then undergo further reactions, such as the cleavage of a carbon-fluorine bond or participation in a coupling sequence. nih.gov Mechanistic insights into the formal hydrolysis of 4-(trifluoromethyl)biphenyl suggest the involvement of a SET process. thieme-connect.com The foundation of this mechanism lies in the transfer of a single electron from a polarized source, such as a piezoelectric material under mechanical agitation or a photocatalyst, to the substrate. researchgate.net This generates a radical species that can engage in subsequent chemical transformations. researchgate.net The analysis of electron transfer in molecules with donor and acceptor groups separated by a biphenyl-like structure provides a theoretical basis for understanding these processes. nih.gov

As an alternative to traditional transition metal-catalyzed methods, photochemical cross-coupling reactions have emerged for the synthesis of biphenyls. researchgate.net These protocols utilize light energy, often in the UV spectrum, to mediate the carbon-carbon bond formation. researchgate.net For instance, photosplicing mediated by UV-C light (λ=254 nm) can achieve the coupling of aryl compounds without a catalyst. researchgate.net Furthermore, organophotoredox catalysis can be employed for transformations like the hydrodefluorination of trifluoromethylarenes, a process that relies on a reductive quenching cycle initiated by visible light. nih.gov In this cycle, a photocatalyst absorbs light and, in its excited state, engages in an electron transfer with a substrate, initiating the reaction cascade. nih.gov

Reactivity of Functional Groups within the Biphenyl Core

The two phenyl rings in this compound exhibit distinct reactivities towards substitution reactions due to the electronic influence of the -CF3 group.

In electrophilic aromatic substitution (SEAr), an electrophile replaces an atom, typically hydrogen, on the aromatic ring. wikipedia.org The trifluoromethyl group is a powerful electron-withdrawing group, which deactivates the phenyl ring to which it is attached (Ring B in the accompanying diagram). youtube.com Consequently, this ring is less susceptible to electrophilic attack. youtube.com Any substitution that does occur on this ring is directed to the meta positions (3' and 5'), as this avoids placing the destabilizing positive charge of the reaction intermediate adjacent to the already electron-deficient carbon bearing the -CF3 group. youtube.com

Conversely, the unsubstituted phenyl ring (Ring A) is considered activated relative to Ring B. It directs incoming electrophiles to the ortho and para positions (2, 4, and 6), with the para position often being favored due to reduced steric hindrance. youtube.com For example, the chloromethylation of biphenyls, a type of Friedel-Crafts reaction, typically yields a mixture of isomers, including 4-chloromethylbiphenyl and 4,4′-bis(chloromethyl)biphenyl. researchgate.net

Table 1: Directing Effects in Electrophilic Aromatic Substitution of this compound

| Ring | Substituent | Electronic Effect | Reactivity toward EAS | Preferred Positions |

| A | Phenyl | Activating (relative to Ring B) | More Reactive | ortho (2, 6), para (4) |

| B | Trifluoromethyl (-CF3) | Deactivating | Less Reactive | meta (3', 5') |

Nucleophilic aromatic substitution (SNAr) typically requires the presence of strong electron-withdrawing groups positioned ortho or para to a leaving group to stabilize the negatively charged intermediate (a Meisenheimer complex). semanticscholar.org The this compound molecule itself does not have a suitable leaving group for direct SNAr.

However, if a leaving group (e.g., a halogen) and additional activating groups (like cyano or nitro groups) were present on the trifluoromethyl-substituted ring, the ring would be highly activated towards nucleophilic attack. The potent electron-withdrawing nature of the -CF3 group would contribute significantly to stabilizing the anionic intermediate, thereby facilitating the substitution. For instance, in related fluorinated biphenyl compounds, a fluorine atom can be displaced by nucleophiles like ammonia (B1221849) under basic conditions. The reaction proceeds via a concerted (cSNAr) or a classical two-step addition-elimination mechanism. semanticscholar.org

Transformation of the Trifluoromethyl Group

While the trifluoromethyl group is known for its high stability, several methods have been developed for its chemical transformation. tcichemicals.com These reactions are valuable as they allow for the late-stage functionalization of the -CF3 moiety, converting it into other useful functional groups. tcichemicals.comresearchgate.net

One notable transformation is the formal hydrolysis of the -CF3 group to a carboxylic acid. Using this compound as a model substrate, a combined Brønsted base system of LiO-t-Bu and CsF has been shown to effect this conversion in a 94% yield. thieme-connect.com Other transformations include the conversion to methyl-dithioesters via defluorinative functionalization, the synthesis of diaryl ketones through C-F bond cleavage, and partial reduction to a difluoromethyl (-CF2H) group using organophotoredox catalysis. nih.govtcichemicals.comresearchgate.net

Table 2: Selected Chemical Transformations of the Trifluoromethyl Group

| Transformation | Reagents/Conditions | Product Functional Group | Reference |

| Formal Hydrolysis | LiO-t-Bu / CsF | Carboxylic Acid (-COOH) | thieme-connect.com |

| Defluorinative Functionalization | BF3SMe2 complex, Microwave | Methyl-dithioester (-C(S)SMe) | researchgate.net |

| Carbonyl Synthesis | Boron tribromide (BBr3) | Ketone (-C(O)Ar) | tcichemicals.com |

| Hydrodefluorination | fac-Ir(ppy)3, 4-hydroxythiophenol, Visible Light | Difluoromethyl (-CF2H) | nih.gov |

Derivatization Strategies for Enhanced Functionality

The chemical scaffold of this compound serves as a versatile platform for the introduction of various functional groups, thereby enabling the synthesis of a diverse array of derivatives with tailored properties. These derivatization strategies are crucial for the development of new materials, pharmaceuticals, and agrochemicals.

The introduction of carboxylic acid moieties onto the this compound backbone is a common strategy to enhance polarity, provide a site for further conjugation, or to modulate biological activity. A prevalent method for achieving this is through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. ajgreenchem.com In a typical approach, a boronic acid derivative of one phenyl ring is coupled with a halogenated derivative of the other, where one of the coupling partners contains a carboxylic acid or a precursor group like an ester.

For example, the coupling of 4-(trifluoromethyl)phenylboronic acid with a bromobenzoic acid derivative in the presence of a palladium catalyst and a base will yield the corresponding 4'-(trifluoromethyl)biphenylcarboxylic acid. chemical-suppliers.eu The reaction proceeds through the standard catalytic cycle of oxidative addition, transmetalation, and reductive elimination.

An alternative strategy involves the functionalization of a pre-formed this compound. This can be achieved through methods such as lithiation followed by quenching with carbon dioxide, or through the oxidation of a methyl group, if present on the biphenyl core.

Table 1: Synthesis of 4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid

| Reactant 1 | Reactant 2 | Catalyst/Reagents | Product |

|---|---|---|---|

| 4-(Trifluoromethyl)phenylboronic acid | 4-Bromobenzoic acid | Pd(PPh₃)₄, K₂CO₃ | 4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid |

The incorporation of amino and amide functionalities into the this compound structure is of significant interest, particularly in medicinal chemistry. Amination can be achieved through several synthetic routes. One common method is the reduction of a nitro group that has been introduced onto the biphenyl scaffold via electrophilic nitration. The resulting aniline (B41778) derivative can then serve as a versatile intermediate.

Another powerful technique is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction. This method allows for the direct formation of a carbon-nitrogen bond between a halogenated this compound and an amine.

Once the amino group is in place, a wide variety of amides can be synthesized through standard coupling reactions with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides). These reactions are often facilitated by coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). The synthesis of N-trifluoromethyl amides from carboxylic acid derivatives has also been reported, providing another route to complex amide structures. nih.govescholarship.org

Table 2: General Scheme for Amide Formation

| Starting Material | Reagent | Coupling Agent (Example) | Product |

|---|---|---|---|

| Amino-4-(trifluoromethyl)biphenyl derivative | Carboxylic acid (R-COOH) | EDC/HOBt | Amide derivative of this compound |

Sulfonation introduces a sulfonic acid (-SO₃H) group onto the aromatic ring, which can dramatically increase the water solubility of the compound and provide a strongly acidic functional group. The direct sulfonation of this compound can be achieved by treating it with a strong sulfonating agent, such as fuming sulfuric acid (oleum) or chlorosulfonic acid.

The electrophilic substitution reaction will be directed by the existing substituents. The trifluoromethyl group is a deactivating, meta-directing group for the ring it is attached to. The phenyl group on the other ring is an activating, ortho, para-directing group. Therefore, the sulfonation is expected to occur predominantly at the para-position of the unsubstituted phenyl ring, yielding 4'-(trifluoromethyl)-[1,1'-biphenyl]-4-sulfonic acid. The resulting sulfonic acid can be isolated as a stable salt or converted to other sulfonyl derivatives, such as sulfonyl chlorides or sulfonamides.

Table 3: Sulfonation of this compound

| Starting Material | Sulfonating Agent | Major Product |

|---|---|---|

| This compound | Fuming Sulfuric Acid (H₂SO₄/SO₃) | 4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-sulfonic acid |

Derivatives of this compound can be utilized as building blocks for the construction of more complex molecular architectures, such as those containing imine linkages. Imines, or Schiff bases, are formed through the condensation reaction between a primary amine and an aldehyde or a ketone.

To incorporate the this compound moiety into an imine, a precursor bearing either an amino group or a carbonyl group is required. For instance, an amino-substituted this compound can be reacted with an aldehyde or ketone to form the corresponding imine. Conversely, a this compound derivative containing a formyl (aldehyde) or acetyl (ketone) group can be condensed with a primary amine. These reactions are typically carried out under conditions that facilitate the removal of water, such as azeotropic distillation or the use of a dehydrating agent. The formation of imines is often reversible and can be catalyzed by either acid or base. rsc.orgnih.gov

Table 4: Imine Formation from this compound Derivatives

| This compound Derivative | Reaction Partner | Reaction Type | Product |

|---|---|---|---|

| Amino-4-(trifluoromethyl)biphenyl | Aldehyde or Ketone | Condensation | Imine containing the this compound moiety |

| Formyl- or Acetyl-4-(trifluoromethyl)biphenyl | Primary Amine | Condensation | Imine containing the this compound moiety |

Advanced Spectroscopic and Computational Analysis

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. The molecular formula of 4-(Trifluoromethyl)biphenyl is C₁₃H₉F₃, corresponding to a molecular weight of approximately 222.21 g/mol . nih.govchemicalbook.com In the mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) of 222.

The fragmentation pattern provides structural information. Plausible fragmentation pathways for this compound under electron ionization (EI) would involve the loss of the stable trifluoromethyl radical (•CF₃, mass 69) to yield a biphenyl (B1667301) cation fragment at m/z 153. Subsequent loss of a hydrogen atom could lead to the highly stable biphenylenyl ion at m/z 152, which is a common fragment for biphenyl compounds.

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that separates components of a mixture before they are introduced to the mass spectrometer. vscht.cz For a pure sample of this compound, GC-MS would show a single peak in the chromatogram at a specific retention time. The mass spectrum corresponding to this peak would provide the molecular ion and fragmentation data for identification. vscht.cz While detailed fragmentation data for this specific compound is primarily found in specialized databases, the technique confirms both the purity and identity by matching the retention time and mass spectrum against a known standard. nih.gov

Infrared (IR) and UV-Visible Spectroscopy

These techniques probe the vibrational and electronic transitions within the molecule, respectively.

The Infrared (IR) spectrum of this compound is characterized by absorptions corresponding to its aromatic rings and the carbon-fluorine bonds. Key expected absorption bands include:

Aromatic C-H stretching: Weak to medium bands appearing above 3000 cm⁻¹.

Aromatic C=C stretching: Multiple medium to weak bands in the 1610-1450 cm⁻¹ region, characteristic of the biphenyl framework.

C-F stretching: The most prominent feature is one or more very strong absorption bands in the 1350-1100 cm⁻¹ region, which is characteristic of the -CF₃ group.

C-H out-of-plane bending: Strong bands in the 900-690 cm⁻¹ region. The specific positions of these bands are diagnostic of the substitution patterns on the aromatic rings (para-disubstituted and monosubstituted).

The UV-Visible (UV-Vis) spectrum is determined by the conjugated π-electron system of the biphenyl core, which acts as the chromophore. Unsubstituted biphenyl exhibits a strong absorption maximum (λmax) around 247-250 nm. researchgate.net The trifluoromethyl group acts as an auxochrome, a group that modifies the absorption of the chromophore. It is expected to cause a slight bathochromic shift (a shift to a longer wavelength) of the λmax due to its electronic influence on the aromatic system. Therefore, the λmax for this compound is anticipated to be slightly above 250 nm.

X-ray Diffraction Studies (SC-XRD)

Single-crystal X-ray diffraction (SC-XRD) is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides unambiguous data on the crystal system, space group, and detailed molecular geometry, including bond lengths and angles.

Crystal System and Space Group Determination

A thorough review of published scientific literature indicates a lack of available single-crystal X-ray diffraction data specifically for this compound. Consequently, experimental determination of its crystal system and space group cannot be reported at this time. For related fluorinated biphenyl compounds, such as 4′-(tert-butyl)-3,4-difluoro-1,1′-biphenyl, a monoclinic crystal system with a P21/c space group has been observed. nih.gov However, the substitution pattern significantly influences crystal packing, and this information cannot be directly extrapolated to this compound.

Interatomic Distances and Molecular Conformations

Without experimental crystallographic data, the precise interatomic distances, bond angles, and solid-state molecular conformation of this compound remain undetermined. The key conformational feature of biphenyl derivatives is the torsional or dihedral angle between the two phenyl rings. This angle is a result of the balance between the stabilizing effect of π-conjugation, which favors planarity, and the destabilizing steric hindrance between the ortho-hydrogens on adjacent rings, which favors a twisted conformation. While experimental values are not available, computational methods can provide reliable estimates for the gas-phase conformation (see Section 4.5.1).

Computational Chemistry: Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Studies

Computational chemistry provides powerful tools for investigating molecular properties where experimental data is unavailable or to complement existing data. DFT and its extension, TD-DFT, are widely used to study the geometry, electronic structure, and spectroscopic properties of organic molecules. mdpi.com

Geometry Optimization and Electronic Structure Calculations

Geometry optimization of this compound can be performed using DFT methods, commonly employing functionals like Becke's three-parameter Lee-Yang-Parr (B3LYP) with a basis set such as 6-311G(d,p). nih.govrdd.edu.iq This process calculates the lowest energy conformation of the molecule in the gas phase. youtube.com

The calculations yield optimized geometric parameters, including bond lengths, bond angles, and the crucial inter-ring dihedral angle. For the parent biphenyl molecule, the gas-phase dihedral angle is approximately 44°. The introduction of the -CF3 group is not expected to dramatically alter this angle, as it is located in the para position, thus avoiding steric clashes with the second phenyl ring. The electronic structure calculations reveal the distribution of electrons within the molecule and the nature of the chemical bonds.

Table 1: Theoretically Calculated Geometrical Parameters for this compound at the B3LYP/6-311G(d,p) Level

| Parameter | Bond/Atoms | Value |

|---|---|---|

| Bond Lengths (Å) | ||

| C-C (inter-ring) | 1.49 | |

| C-C (aromatic, avg.) | 1.39 | |

| C-H (aromatic, avg.) | 1.08 | |

| C-C (CF3) | 1.49 | |

| C-F (avg.) | 1.35 | |

| Bond Angles (°) | ||

| C-C-C (inter-ring) | 120.0 | |

| C-C-C(F3) | 121.0 | |

| F-C-F | 107.0 | |

| Dihedral Angle (°) | ||

| C-C-C-C (inter-ring) | ~43.5 |

Note: These are representative values based on standard DFT calculations for biphenyl systems and are intended for illustrative purposes.

Prediction of Spectroscopic Properties (Absorption and Photoluminescence)

Time-Dependent Density Functional Theory (TD-DFT) is a standard computational method for predicting the electronic absorption spectra (UV-Vis) of molecules. sapub.org By calculating the energies of vertical electronic transitions from the ground state to various excited states, one can predict the maximum absorption wavelengths (λmax) and their corresponding intensities (oscillator strengths, f). mdpi.comarxiv.org

For this compound, the primary absorption bands in the UV region are expected to arise from π → π* transitions within the conjugated biphenyl system. The calculations can be performed in the gas phase or by incorporating a solvent model to simulate more realistic conditions. mdpi.com While photoluminescence (fluorescence) prediction is also possible, it requires geometry optimization of the first excited state, which is more computationally intensive.

Table 2: Predicted Electronic Transitions for this compound via TD-DFT

| Transition | Excitation Energy (eV) | Wavelength (λmax, nm) | Oscillator Strength (f) |

|---|---|---|---|

| S0 → S1 | ~4.80 | ~258 | > 0.5 |

| S0 → S2 | ~5.35 | ~232 | > 0.1 |

Note: Values are illustrative of typical TD-DFT (B3LYP) results for biphenyl systems and represent the main π → π transitions.*

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is crucial for understanding the electronic properties and chemical reactivity of a molecule. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A large gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov For this compound, the HOMO is expected to be a π-orbital distributed across the biphenyl backbone, while the LUMO will be a corresponding π*-antibonding orbital. The electron-withdrawing trifluoromethyl group is expected to lower the energies of both the HOMO and LUMO compared to unsubstituted biphenyl.

Table 3: Calculated Frontier Molecular Orbital Properties for this compound

| Parameter | Energy Value (eV) |

|---|---|

| E(HOMO) | ~ -6.8 |

| E(LUMO) | ~ -0.9 |

| HOMO-LUMO Gap (ΔE) | ~ 5.9 |

Note: These values are typical for DFT calculations on fluorinated aromatic systems and serve as representative examples.

Natural Bond Orbital (NBO) Analysis and Charge Transfer

Natural Bond Orbital (NBO) analysis is a computational chemistry method used to study intramolecular and intermolecular bonding and interactions between orbitals. researchgate.net It provides a localized, Lewis-like description of the electronic structure of a molecule, which is useful for interpreting complex electronic interactions and charge transfer phenomena. wisc.eduq-chem.com In NBO analysis, the molecular wavefunction is translated into localized orbitals, including natural atomic orbitals (NAOs), natural hybrid orbitals (NHOs), natural bonding orbitals (NBOs), and natural (semi-)localized molecular orbitals (NLMOs). wikipedia.org This allows for the examination of electron density distribution in atomic and bonding regions. wikipedia.org

A key aspect of NBO analysis is the investigation of donor-acceptor interactions, which are quantified by the second-order perturbation theory. niscair.res.in This analysis reveals the stabilization energy (E(2)) associated with the delocalization of electron density from a filled (donor) Lewis-type NBO to an empty (acceptor) non-Lewis-type NBO. niscair.res.in A higher E(2) value indicates a more significant interaction and charge transfer between the donor and acceptor orbitals. niscair.res.in

For this compound, NBO analysis can elucidate the electronic interactions between the trifluoromethyl group, the biphenyl system, and within the aromatic rings. The trifluoromethyl group is a strong electron-withdrawing group, which influences the charge distribution across the molecule. NBO analysis can quantify this effect by examining the natural charges on the atoms and the charge transfer interactions.

Intramolecular charge transfer (ICT) is a process where an electron is transferred from an electron-donating part of a molecule to an electron-accepting part upon electronic excitation. researchgate.net In this compound, the biphenyl moiety can act as the electron donor, while the trifluoromethyl group serves as the electron acceptor. NBO analysis can provide insights into the pathways and extent of this charge transfer.

The following table illustrates hypothetical NBO analysis data for significant donor-acceptor interactions in this compound, highlighting the stabilization energies that indicate charge transfer.

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| π(C1-C2) | π(C3-C4) | 20.5 |

| π(C5-C6) | π(C1-C2) | 18.2 |

| LP(F) | σ(C-C) | 5.3 |

| π(Aryl Ring 1) | π(Aryl Ring 2) | 8.7 |

| σ(C-H) | σ*(C-C) | 2.1 |

Note: The data in this table is illustrative and intended to represent typical values for similar compounds.

Molecular Electrostatic Potential (MEP) Surface Analysis

Molecular Electrostatic Potential (MEP) surface analysis is a computational tool used to visualize the charge distribution of a molecule and to predict its reactivity towards electrophilic and nucleophilic attacks. researchgate.netuni-muenchen.de The MEP surface maps the electrostatic potential onto the electron density surface of the molecule, with different colors representing different potential values. researchgate.net Typically, red indicates regions of negative electrostatic potential, which are susceptible to electrophilic attack, while blue represents regions of positive electrostatic potential, which are prone to nucleophilic attack. researchgate.netmdpi.com Green and yellow represent regions of neutral or near-neutral potential. researchgate.net

The MEP surface of this compound is expected to show distinct regions of positive and negative potential due to the presence of the electron-withdrawing trifluoromethyl group and the electron-rich biphenyl rings. The fluorine atoms of the trifluoromethyl group will create a region of high negative electrostatic potential (red) due to their high electronegativity. Conversely, the hydrogen atoms of the biphenyl rings will exhibit regions of positive electrostatic potential (blue). The aromatic rings themselves will likely show a gradient of potential, with the region near the trifluoromethyl group being more positive (electron-deficient) compared to the other phenyl ring.

This analysis is valuable for understanding intermolecular interactions, such as how the molecule might interact with a receptor or a solvent molecule. acs.orgnih.gov The distinct positive and negative regions on the MEP surface of this compound suggest the possibility of significant dipole-dipole interactions. acs.org

The table below provides hypothetical MEP values for different regions of the this compound molecule.

| Molecular Region | Electrostatic Potential (kcal/mol) | Color Representation |

| Trifluoromethyl Group (F atoms) | -35 to -50 | Red |

| Phenyl Ring (attached to CF3) | +10 to +20 | Blue/Light Blue |

| Phenyl Ring (terminal) | -5 to +5 | Green/Yellow |

| Hydrogen Atoms | +15 to +25 | Blue |

Note: The data in this table is illustrative and based on typical values for similar fluorinated aromatic compounds.

Global Reactivity Parameters

Ionization Potential (I): The energy required to remove an electron from a molecule (I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added to a molecule (A ≈ -ELUMO).

Electronegativity (χ): The tendency of a molecule to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): The resistance of a molecule to change its electron distribution (η = (I - A) / 2). A larger HOMO-LUMO gap generally corresponds to greater hardness and lower reactivity. researchgate.net

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η).

Electrophilicity Index (ω): A measure of the ability of a molecule to accept electrons (ω = χ² / 2η).

For this compound, the electron-withdrawing nature of the trifluoromethyl group is expected to lower the HOMO and LUMO energy levels, thereby influencing its global reactivity parameters. The presence of the CF3 group is likely to increase the ionization potential and electron affinity, making the molecule more electrophilic and less prone to oxidation compared to unsubstituted biphenyl. The analysis of these parameters suggests that this compound would be relatively stable in redox reactions. acs.org

The following table presents hypothetical global reactivity parameters for this compound.

| Parameter | Symbol | Value (eV) |

| HOMO Energy | EHOMO | -8.5 |

| LUMO Energy | ELUMO | -1.2 |

| Ionization Potential | I | 8.5 |

| Electron Affinity | A | 1.2 |

| Electronegativity | χ | 4.85 |

| Chemical Hardness | η | 3.65 |

| Chemical Softness | S | 0.27 |

| Electrophilicity Index | ω | 3.23 |

Note: These values are illustrative and represent plausible data for a molecule with the electronic characteristics of this compound.

Solvation Effects using Computational Models (e.g., SMD model)

Solvation plays a crucial role in the behavior of molecules in solution, affecting their conformation, reactivity, and spectroscopic properties. Computational solvation models are used to predict these effects. The Solvation Model based on Density (SMD) is a universal continuum solvation model that is applicable to any charged or uncharged solute in any solvent. researchgate.netresearchgate.net The SMD model calculates the free energy of solvation by considering the bulk electrostatic contribution and the contribution from short-range interactions between the solute and solvent molecules in the first solvation shell. researchgate.netgithub.io

The electrostatic component is determined using a self-consistent reaction field (SCRF) approach, where the solvent is treated as a continuous dielectric medium. github.io The short-range interactions, often referred to as cavity-dispersion-solvent-structure effects, are calculated based on the solvent-accessible surface area of the solute's atoms. researchgate.net

For this compound, the SMD model can be used to predict its solubility and stability in various solvents. Due to the presence of the polar trifluoromethyl group and the nonpolar biphenyl backbone, the molecule is expected to have moderate solubility in a range of solvents. The solvation free energy will be more favorable (more negative) in polar solvents compared to nonpolar solvents due to the favorable dipole-dipole interactions between the solute and the polar solvent molecules.

The table below shows hypothetical solvation free energies for this compound in different solvents, as would be predicted by a computational model like SMD.

| Solvent | Dielectric Constant (ε) | Solvation Free Energy (ΔGsolv) (kcal/mol) |

| n-Hexane | 1.88 | -3.5 |

| Toluene | 2.38 | -4.2 |

| Dichloromethane | 8.93 | -5.8 |

| Acetonitrile | 37.5 | -6.5 |

| Water | 78.4 | -5.1 |

Note: The data presented in this table is illustrative and serves to demonstrate the expected trend of solvation energies for this compound in solvents of varying polarity.

Applications in Pharmaceutical and Agrochemical Research

Medicinal Chemistry Applications

In the realm of medicinal chemistry, derivatives incorporating the 4-(trifluoromethyl)biphenyl or a related trifluoromethylphenyl structure have been extensively investigated for their therapeutic potential across several disease areas. The trifluoromethyl group is particularly valued for its ability to enhance metabolic stability, improve binding affinity to target proteins, and increase lipophilicity, which can aid in cell membrane permeability.

Derivatives containing a trifluoromethylphenyl moiety have demonstrated significant potential as anticancer agents. Researchers have synthesized and evaluated numerous compounds that exhibit cytotoxic effects against various cancer cell lines, indicating the importance of this structural feature in the development of new oncologic therapies.

The human breast adenocarcinoma cell lines MCF-7 and MDA-MB-231 are frequently used in anticancer drug screening. Studies have shown that various derivatives featuring a trifluoromethylphenyl group possess cytotoxic activity against these cell lines.

For instance, a series of novel biphenyl (B1667301) derivatives were designed as PD-1/PD-L1 blockers. Within this series, compounds have shown the ability to induce apoptosis in MDA-MB-231 cells, with one particular derivative exhibiting an IC50 value of 2.68 ± 0.27 μM. Another study focused on azole compounds bearing a trifluoromethylphenyl ring. These compounds were tested against MCF-7 and MDA-MB-231 cell lines, and all were found to be effective. One of the synthesized compounds was identified as the most potent, with IC50 values of 5.84±0.76 µg/mL against MCF-7 and 5.01±0.32 µg/mL against MDA-MB-231 cells. nih.gov